Unii-FL5H7dienp

Übersicht

Beschreibung

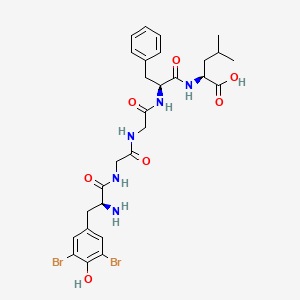

Dolutegravir M1 ist ein Derivat von Dolutegravir, einem antiviralen Mittel, das hauptsächlich zur Behandlung von HIV-1-Infektionen eingesetzt wird. Dolutegravir M1 ist ein Integrase-Strangtransfer-Inhibitor, das heißt, es hemmt das HIV-Integrase-Enzym und verhindert die Integration der viralen DNA in das Genom der Wirtszelle .

Wirkmechanismus

Unii-FL5H7dienp, also known as N-De-2,4-difluorobenzyl Dolutegravir, is a metabolite of Dolutegravir . It has been demonstrated to be effective in various animal models, including mice, rats, and monkeys .

Target of Action

The primary target of this compound is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus within host cells .

Mode of Action

this compound works by inhibiting the integrase enzyme . By blocking this enzyme, this compound prevents the integration of the viral DNA into the host genome . This action suppresses the viral replication process and helps to manage the progression of the disease .

Biochemical Pathways

It is understood that the compound’s inhibitory action against the integrase enzyme disrupts the normal replication process of the hiv-1 virus .

Pharmacokinetics

It is understood that the compound’s effectiveness is influenced by its ability to inhibit the integrase enzyme, which is vital for the replication of the virus within the host cells .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of the viral replication process and the management of the progression of the disease . By preventing the integration of the viral DNA into the host genome, this compound helps to control the spread of the HIV-1 virus .

Biochemische Analyse

Biochemical Properties

Unii-FL5H7dienp functions as an integrase inhibitor, targeting the HIV-1 integrase enzyme. This enzyme is responsible for integrating the viral DNA into the host genome, a critical step in the viral replication process . By inhibiting this enzyme, this compound prevents the integration of viral DNA, thereby suppressing viral replication. The compound interacts with the integrase enzyme through binding interactions that inhibit its activity .

Cellular Effects

This compound has significant effects on various types of cells, particularly those infected with HIV-1. It influences cell function by inhibiting the integration of viral DNA into the host genome, which is crucial for viral replication . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the suppression of viral replication and the management of HIV-1 infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the HIV-1 integrase enzyme. This binding inhibits the enzyme’s activity, preventing the integration of viral DNA into the host genome . The inhibition of integrase activity disrupts the viral replication cycle, leading to a decrease in viral load and the suppression of HIV-1 infection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Over time, the compound’s inhibitory effects on the integrase enzyme remain consistent, contributing to its effectiveness in managing HIV-1 infection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits the integrase enzyme and suppresses viral replication . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been identified, indicating the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as an integrase inhibitor. The compound interacts with enzymes and cofactors involved in the metabolism of antiviral agents . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the compound in treating HIV-1 infection .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy and potential side effects . The compound’s distribution is crucial for its ability to reach target cells and exert its inhibitory effects on the integrase enzyme .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on the integrase enzyme . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments . This localization is essential for the compound’s effectiveness in inhibiting viral replication and managing HIV-1 infection .

Vorbereitungsmethoden

Die Herstellung von Dolutegravir M1 umfasst mehrere Synthesewege und Reaktionsbedingungen. Eine gängige Methode beinhaltet die Verwendung von Hochgeschwindigkeits-Homogenisierungs- und Sonifizierungstechniken. Der Formulierungsprozess beinhaltet die Verwendung von Tensiden wie Soluplus, um eine Nanosuspension zu erzeugen, die die Auflösung und Bioverfügbarkeit des Arzneimittels deutlich verbessert . Industrielle Produktionsverfahren verwenden oft die kontinuierliche Flusschemie, die die Reaktionszeit verkürzt und die Ausbeute verbessert .

Analyse Chemischer Reaktionen

Dolutegravir M1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Verwendung von Oxidationsmitteln, um Sauerstoff in das Molekül einzubringen.

Reduktion: Verwendet Reduktionsmittel, um Sauerstoff zu entfernen oder Wasserstoff hinzuzufügen.

Substitution: Beinhaltet das Ersetzen einer funktionellen Gruppe durch eine andere. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Dolutegravir M1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird bei der Entwicklung neuer Synthesemethoden und Reaktionsmechanismen eingesetzt.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Wechselwirkungen mit biologischen Molekülen untersucht.

Medizin: Wird hauptsächlich zur Behandlung von HIV-1-Infektionen eingesetzt.

Industrie: Wird bei der Produktion von antiviralen Medikamenten und anderen Arzneimitteln eingesetzt.

Wirkmechanismus

Dolutegravir M1 entfaltet seine Wirkung durch Hemmung des HIV-1-Integrase-Enzyms. Dieses Enzym ist für die Integration der viralen DNA in das Genom der Wirtszelle verantwortlich, ein entscheidender Schritt im HIV-Replikationszyklus. Durch Bindung an die aktive Stelle des Integrase-Enzyms blockiert Dolutegravir M1 den Strangtransfer-Schritt, verhindert die Integration der viralen DNA und hemmt so die Virusreplikation .

Vergleich Mit ähnlichen Verbindungen

Dolutegravir M1 gehört zu einer Klasse von Medikamenten, die als Integrase-Strangtransfer-Inhibitoren bekannt sind. Zu ähnlichen Verbindungen gehören:

Raltegravir: Der erste Integrase-Inhibitor, der zur Anwendung zugelassen wurde.

Elvitegravir: Benötigt pharmakologisches Boosting, um wirksam zu sein.

Bictegravir: Ähnlich wie Dolutegravir M1 in seinem Wirkmechanismus, hat aber unterschiedliche pharmakokinetische Eigenschaften.

Cabotegravir: Ist sowohl in oralen als auch in langwirksamen injizierbaren Formulierungen verfügbar. Dolutegravir M1 ist einzigartig in seiner hohen Potenz, minimalen Arzneimittelwechselwirkungen und hervorragenden Verträglichkeit.

Eigenschaften

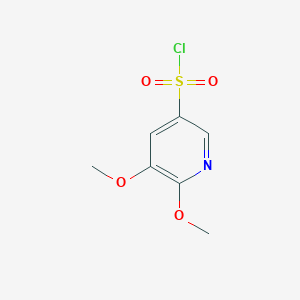

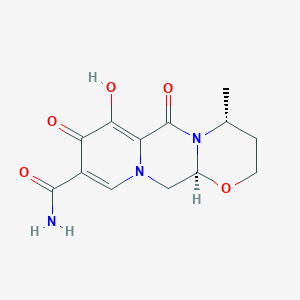

IUPAC Name |

(3S,7R)-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-6-2-3-21-8-5-15-4-7(12(14)19)10(17)11(18)9(15)13(20)16(6)8/h4,6,8,18H,2-3,5H2,1H3,(H2,14,19)/t6-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORBWJQXSCJOCL-SVRRBLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485081-26-2 | |

| Record name | M1 of dolutegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M1 OF DOLUTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL5H7DIENP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)

![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)

![ethyl 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B1435308.png)